molecular formula C4H12ClNO3S B3378454 Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride CAS No. 142604-14-6

Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride

Cat. No.: B3378454
CAS No.: 142604-14-6
M. Wt: 189.66 g/mol
InChI Key: HLWWIAKVTMXHRU-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride is a chemical compound with the molecular formula C₄H₁₂ClNO₃S. It is known for its versatile applications in various scientific fields, including pharmacology, biochemistry, and analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride typically involves the reaction of ethanol with 2-aminoethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced in bulk quantities and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of enzymes and proteins. Its versatility in various scientific applications makes it a valuable compound in research and industry .

Properties

IUPAC Name

2-(2-aminoethylsulfonyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S.ClH/c5-1-3-9(7,8)4-2-6;/h6H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWWIAKVTMXHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599003
Record name 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142604-14-6
Record name Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142604-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride
Reactant of Route 2
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride
Reactant of Route 3
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride
Reactant of Route 4
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride
Reactant of Route 5
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride
Reactant of Route 6
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride

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